molecular formula C22H31NO B1439685 N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline CAS No. 1040689-50-6

N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline

Cat. No. B1439685
CAS RN: 1040689-50-6
M. Wt: 325.5 g/mol
InChI Key: WUZQJVAFJNTITP-UHFFFAOYSA-N
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Description

“N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline” is a biochemical used for proteomics research . It has a molecular formula of C22H31NO and a molecular weight of 325.5 .

Scientific Research Applications

DNA Adduct Formation Studies

N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline and its analogs have been studied for their interaction with DNA, particularly in the context of carcinogenicity. Studies have identified various DNA adducts formed by reactions of related compounds, shedding light on the potential mechanisms of carcinogenesis. For example, N-acetoxy-3,5-dimethylaniline (an analog) has been found to form multiple DNA adducts, providing insights into the carcinogenic mechanisms of aromatic amines (Cui et al., 2007).

Frustrated Lewis Pair Studies

Research on related compounds like N,N-dimethylaniline has explored their behavior as frustrated Lewis pairs, a concept in chemistry where a Lewis acid and base are in close proximity but unable to react due to steric or electronic factors. This research has implications for understanding reactivity and designing new materials or catalysts (Voss et al., 2012).

Material Synthesis and Characterization

N,N-dimethylaniline derivatives have been utilized in synthesizing polymers and other materials, with applications in block copolymerization and other polymer chemistry applications. These studies contribute to the development of materials with specific properties for industrial and technological applications (Muftuoglu et al., 2004).

Molecular Structure and Interaction Studies

Investigations into the crystal structures and molecular interactions of N,N-dimethylaniline derivatives offer insights into their chemical properties and potential applications. For instance, the understanding of weak interactions and electron density distributions in these compounds is crucial for designing materials and understanding their behavior in different environments (Rusakova et al., 2020).

Safety And Hazards

“N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline” is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the resources.

properties

IUPAC Name

N-[(4-heptoxyphenyl)methyl]-3,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-4-5-6-7-8-15-24-22-13-10-20(11-14-22)17-23-21-12-9-18(2)19(3)16-21/h9-14,16,23H,4-8,15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZQJVAFJNTITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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